beta-Thionicotinamide adenine dinucleotide, oxidised form
Description
Biochemical Significance of NAD in Cellular Redox Reactions
Nicotinamide adenine dinucleotide (NAD) is a central coenzyme in cellular metabolism, functioning as an electron carrier in redox reactions across glycolysis, β-oxidation, and oxidative phosphorylation. NAD exists in two interconvertible forms: the oxidized (NAD⁺) and reduced (NADH) states. NAD⁺ accepts electrons during catabolic processes, becoming NADH, which subsequently donates electrons to the electron transport chain to generate ATP. Beyond energy metabolism, NAD⁺ serves as a substrate for sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38 hydrolases, regulating DNA repair, gene expression, and calcium signaling. The cellular NAD⁺/NADH ratio is tightly regulated, as imbalances correlate with aging, neurodegenerative diseases, and metabolic disorders.
Structural and Functional Modifications in NAD Analogues
NAD analogues are synthetic derivatives designed to probe enzymatic mechanisms or enhance catalytic efficiency in industrial biocatalysis. Common modifications target the nicotinamide ring, adenine moiety, or phosphate backbone. For instance, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) feature altered purine bases, enabling selective interactions with dehydrogenases. Thionicotinamide adenine dinucleotide (β-Thio-NAD), a sulfur-substituted analogue, replaces the carboxamide oxygen with sulfur, shifting its redox potential and absorption spectrum. This substitution enhances its utility in spectrophotometric assays, as the reduced form (β-Thio-NADH) exhibits a pronounced absorbance peak at 405 nm, facilitating real-time reaction monitoring.
Table 1: Structural and Functional Comparison of NAD and β-Thio-NAD
| Property | NAD⁺ | β-Thio-NAD |
|---|---|---|
| Molecular Formula | C₂₁H₂₇N₇O₁₄P₂ | C₂₁H₂₇N₇O₁₃P₂S |
| CAS Number | 53-84-9 | 4090-29-3 |
| Redox Potential (E°') | -0.32 V (vs. SHE) | -0.29 V (vs. SHE) |
| λₘₐₓ (Oxidized Form) | 259 nm | 263 nm |
| Key Enzymatic Targets | Dehydrogenases, Sirtuins, PARPs | Alcohol dehydrogenases, SAHH |
| Stability | Prone to enzymatic hydrolysis | Resistant to NAD⁺ glycohydrolase |
Rationale for Developing β-Thionicotinamide Adenine Dinucleotide (β-Thio-NAD)
The development of β-Thio-NAD addresses limitations inherent to natural NAD, including rapid degradation by NAD⁺-consuming enzymes and low sensitivity in spectroscopic assays. By introducing a sulfur atom at the 3-position of the nicotinamide ring, β-Thio-NAD achieves three key advantages:
- Enhanced Spectral Properties : The thiocarbonyl group induces a bathochromic shift, enabling distinct detection of β-Thio-NADH at 405 nm, a wavelength less prone to interference from biological matrices.
- Substrate Specificity : Enzymes such as tartrate dehydrogenase and carnitine dehydrogenase exhibit altered kinetics with β-Thio-NAD, favoring its use in mechanistic studies.
- Therapeutic Potential : β-Thio-NAD inhibits NAD kinase, an enzyme overexpressed in cancers, thereby depleting NAD pools and inducing cytotoxicity.
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-14(31)13(30)11(39-21)6-37-42(33,34)41-43(35,36)40-16-10(5-29)38-20(15(16)32)27-3-1-2-9(4-27)18(23)44/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,44)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRRIGAXTAXHLR-NNYOXOHSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O13P2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Beta-Thionicotinamide adenine dinucleotide (oxidised form), also known as Thio-NAD, is a derivative of nicotinamide adenine dinucleotide (NAD) that plays a significant role in various biological processes. As a coenzyme, it is involved in redox reactions, energy metabolism, and cellular signaling pathways. This article explores the biological activity of Thio-NAD, focusing on its biochemical roles, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Thio-NAD is characterized by the presence of a sulfur atom in place of the nitrogen atom found in standard NAD. Its chemical formula is . This structural modification influences its interaction with enzymes and its overall biological activity.
1. Redox Reactions
Thio-NAD functions primarily as a coenzyme in redox reactions, similar to NAD. It participates in electron transfer processes critical for cellular respiration and energy production. The oxidized form (Thio-NAD) accepts electrons, while the reduced form (Thio-NADH) donates them, facilitating metabolic pathways such as glycolysis and the tricarboxylic acid cycle .
2. Antioxidant Activity
Thio-NAD plays a role in maintaining cellular redox balance by participating in antioxidant defenses. It helps regenerate other antioxidants, such as glutathione, thus protecting cells from oxidative stress . The ability to modulate oxidative stress is crucial in preventing cellular damage and maintaining homeostasis.
3. Cell Signaling
Recent studies indicate that Thio-NAD may influence various signaling pathways, particularly those related to metabolic stress responses. For instance, it has been implicated in the activation of sirtuins, which are NAD+-dependent deacetylases involved in regulating metabolism and aging .
1. Cancer Treatment
Thio-NAD has garnered attention for its potential use in cancer therapy. Research indicates that it can inhibit nicotinamide adenine dinucleotide kinase (NADK), an enzyme that regulates NAD levels and is often overexpressed in cancer cells . By inhibiting NADK, Thio-NAD may disrupt cancer cell metabolism and promote apoptosis.
2. Neuroprotection
Studies have shown that Thio-NAD can delay axonal degeneration following nerve injury by stimulating NAD biosynthetic pathways . This neuroprotective effect suggests potential applications in neurodegenerative diseases where maintaining neuronal health is crucial.
1. Inhibition of IMPDH
In a study examining the anticancer properties of Thio-NAD analogs, researchers found that these compounds effectively inhibited inosine monophosphate dehydrogenase (IMPDH), a critical enzyme in purine metabolism that is often targeted in cancer therapies . The inhibition occurred at low micromolar concentrations, demonstrating the compound's potency.
2. Metabolic Stress Response
A recent investigation into the SIRT1-AMPK pathway revealed that Thio-NAD enhances cellular resilience against metabolic stress by promoting the expression of FOXO3, which regulates antioxidant defenses and cellular repair mechanisms . This finding underscores the compound's role in metabolic health and disease prevention.
Research Findings Summary
The following table summarizes key findings related to the biological activity of Thio-NAD:
Scientific Research Applications
Biochemical Research Applications
β-NAD plays a pivotal role in enzyme synthesis and biocatalysis. Its applications in research are broad, including:
- Enzyme Multiplied Immunoassay Technique (EMIT): β-NAD is utilized in EMIT for the quantitative measurement of drugs and hormones in biological samples. This method relies on the enzyme-catalyzed reactions where β-NAD serves as a cofactor, enhancing sensitivity and specificity in immunoassays .
- Therapeutic Drug Monitoring (TDM): In TDM, β-NAD assists in measuring drug levels to ensure effective and safe dosages in patients. It is particularly important for drugs that require precise dosing to avoid toxicity .
- Blood Glucose Reagents: β-NAD is integral in glucose monitoring systems, where it participates in enzymatic reactions that convert glucose into measurable products. This application is vital for diabetes management .
Metabolic Studies
Research has shown that β-NAD is essential for maintaining cellular energy homeostasis. Its oxidized form participates in redox reactions, facilitating the transfer of electrons during metabolic processes:
- Cellular Respiration: β-NAD is crucial in the Krebs cycle and oxidative phosphorylation, where it helps generate ATP by transferring electrons through the electron transport chain. This process is fundamental for energy production in aerobic organisms .
- NAD+ Metabolism: Studies indicate that higher ratios of oxidized NAD+ are present in tumor cells compared to non-tumor cells, suggesting its role in cancer metabolism. Understanding these differences can lead to targeted therapies that manipulate NAD+ levels to inhibit tumor growth .
Therapeutic Applications
The therapeutic potential of β-NAD has been explored extensively:
- Neuroprotection: Enhancing NAD+ levels has been shown to reduce oxidative stress and cell damage in neurodegenerative diseases. Research indicates that boosting NAD+ can protect against conditions such as Alzheimer's and Parkinson's disease by improving mitochondrial function .
- Diabetes Management: Clinical trials have demonstrated that nicotinamide (a precursor to NAD+) can delay the onset of Type 1 diabetes by modulating immune responses and preserving pancreatic beta-cell function .
- Aging Research: β-NAD is implicated in aging processes, with studies suggesting that increasing its levels can improve metabolic health and longevity by activating sirtuins, which are enzymes linked to stress resistance and longevity pathways .
Case Studies
Several case studies highlight the diverse applications of β-NAD:
Comparison with Similar Compounds
Comparison with NAD+ (Oxidized Form)
Key Findings :
Comparison with NADH (Reduced Form)
Key Findings :
Comparison with Thionicotinamide Adenine Dinucleotide Phosphate (Thio-NADP+)
Preparation Methods
Full Chemical Synthesis Pathway
The patented full chemical synthesis of Thio-NAD⁺ involves sequential protection, coupling, and deprotection steps to assemble the dinucleotide structure. Key intermediates include single phosphoric acid Thionicotinamide-α-D-nucleosides and morpholine adenosine phosphate , which are reacted to form the final product.
Synthesis of Single Phosphoric Acid Thionicotinamide-α-D-Nucleosides
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Ribose Protection : D-ribose is protected at the 5-position using triphenylmethyl chloride (TrCl) or tris(4-methoxyphenyl)methyl chloride, yielding 5-trityl-D-ribose.
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Amination : Protected ribose reacts with saturated methanolic ammonia to form 5-trityl-1-amino-D-ribose.
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Thionicotinamide Coupling : The aminated ribose is coupled with thionicotinamide under controlled conditions, followed by chromatographic separation of α/β isomers.
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Deprotection and Phosphorylation : The trityl group is removed using HCl/methanol, and the resulting Thionicotinamide-α-D-nucleosides are phosphorylated with POCl₃ and trimethyl phosphite (1:1.2 molar ratio).
Synthesis of Morpholine Adenosine Phosphate
Final Coupling Reaction
Single phosphoric acid Thionicotinamide-α-D-nucleosides and morpholine adenosine phosphate are combined in formamide with MnCl₂ and MgSO₄ catalysts. The reaction proceeds at 20–30°C for 12–18 hours, followed by purification via ion-exchange chromatography (Sephadex QAE A-25) and reverse-phase chromatography (Amberlite XAD-16).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Ribose:TrCl) | 1:1.2 | |
| Reaction Yield (Final) | ~70% (Purified) | |
| Purity (HPLC) | >90% |
Enzymatic Synthesis of Thio-NAD⁺
NMNAT-Catalyzed Assembly
Enzymatic methods leverage nicotinamide mononucleotide adenylyltransferases (NMNATs) to conjugate thionicotinamide mononucleotide (Thio-NMN) with ATP. This approach, adapted from radiolabeled NAD⁺ synthesis, achieves near-quantitative yields under optimized conditions.
Reaction Optimization
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Substrate Concentration : 50 μM ATP, 50 μM Thio-NMN, 5 μM NMNAT1.
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Buffer Conditions : 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 12 mM MgCl₂, 1 mM DTT.
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Cofactors : Addition of inorganic pyrophosphatase (PPase) prevents back-reaction by hydrolyzing pyrophosphate (PPi).
Key Data :
Post-Synthetic Modifications
Enzymatically synthesized Thio-NAD⁺ can be further phosphorylated to Thio-NADP⁺ using NAD kinase (NADK) and ATP, demonstrating the versatility of enzymatic platforms.
Comparative Analysis of Synthesis Methods
Cost and Scalability
Purity and Functional Efficacy
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Chemical : Risk of isomerization (α/β) and residual solvents necessitates rigorous purification.
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Enzymatic : Stereospecificity of NMNAT ensures β-configuration dominance, reducing post-synthetic corrections.
Applications in Diagnostics and Research
Thio-NAD⁺ is pivotal in bile acid quantification assays, where it serves as a cofactor for 3α-hydroxysteroid dehydrogenase (3α-HSD). Its reduced form (Thio-NADH) exhibits a distinct absorption peak at 405 nm, enabling photometric detection .
Q & A
Basic Research Questions
Q. What are the key structural features distinguishing oxidized (NAD+) and reduced (NADH) forms of nicotinamide adenine dinucleotide, and which spectroscopic methods are optimal for quantifying their concentrations in vitro?
- Methodological Answer : NAD+ lacks the UV absorbance peak at 340 nm characteristic of NADH, which arises from the reduced nicotinamide ring. Quantification can be performed using UV-Vis spectroscopy: NAD+ absorbs at 260 nm (adenine moiety), while NADH shows dual peaks at 260 nm and 340 nm . For precise measurements, high-performance liquid chromatography (HPLC) with UV detection or enzymatic cycling assays (e.g., lactate dehydrogenase coupling) are recommended to avoid interference from protein contaminants.
Q. How should researchers handle and store β-nicotinamide adenine dinucleotide (oxidized form) to maintain stability, given its hygroscopic nature?
- Methodological Answer : NAD+ should be stored desiccated at -20°C in airtight containers to prevent hydrolysis and degradation. Buffered solutions (e.g., 50 mM Tricine, pH 7.6) are preferable for long-term storage of radiolabeled NAD+ (e.g., ³²P/³³P-NAD) . Avoid repeated freeze-thaw cycles; aliquot working solutions and thaw on ice. Hygroscopicity necessitates weighing in a controlled humidity environment (<30% RH) .
Q. What is the primary metabolic role of NAD+ as an electron carrier in the tricarboxylic acid (TCA) cycle, and how does its redox cycling influence ATP production?
- Methodological Answer : NAD+ acts as a hydride acceptor in dehydrogenase-catalyzed reactions (e.g., isocitrate dehydrogenase, α-ketoglutarate dehydrogenase), forming NADH. The reduced coenzyme transfers electrons to Complex I of the electron transport chain (ETC), driving proton gradient formation and ATP synthesis via oxidative phosphorylation. To study this, isolate mitochondria and measure NADH/NAD+ ratios using fluorometric assays or monitor oxygen consumption rates (OCR) with extracellular flux analyzers .
Advanced Research Questions
Q. What experimental strategies are recommended for tracking NAD+ participation in enzymatic reactions using isotopic labeling (e.g., ³²P or ³³P), and what precautions are necessary for radiation safety?
- Methodological Answer : ³²P-NAD (specific activity >6000 Ci/mmol) is ideal for tracking ADP-ribosylation or sirtuin activity, while ³³P-NAD (lower β-energy) minimizes radiation hazards. Use lead-impregnated gloves and acrylic shielding during handling. For autoradiography, separate reaction products via SDS-PAGE and expose to phosphor screens. Quench reactions with excess unlabeled NAD+ to reduce background noise .
Q. How can researchers resolve contradictory data regarding NAD+ bioavailability in different cellular compartments when using fluorescent biosensors versus mass spectrometry quantification?
- Methodological Answer : Fluorescent biosensors (e.g., SoNar, Frex) provide real-time, compartment-specific NAD+ dynamics but may suffer from pH sensitivity or calibration drift. Cross-validate with LC-MS/MS, which quantifies absolute NAD+ levels but requires cell fractionation (e.g., mitochondrial vs. cytosolic isolation). Normalize data to compartment-specific markers (e.g., citrate synthase for mitochondria) to reconcile discrepancies .
Q. What mechanistic approaches validate NAD+'s non-canonical roles as a signaling molecule (e.g., P2Y11 receptor agonism) beyond its redox functions?
- Methodological Answer : Use P2Y11 receptor knockout (KO) models or siRNA-mediated silencing to test NAD+-dependent signaling. Measure intracellular calcium flux (Fluo-4 AM) or cAMP production (ELISA) in response to NAD+ treatment. Validate specificity with competitive antagonists (e.g., NF340) and compare responses to canonical P2Y11 agonists like ATPγS .
Q. In studies of NAD+-dependent enzymes like sirtuins, what controls are essential to distinguish direct enzyme activation from indirect metabolic effects in cellular aging models?
- Methodological Answer : Include catalytically inactive sirtuin mutants (e.g., SIRT1 H363Y) to confirm enzymatic activity. Use NAD+ precursors (e.g., NMN, NR) and inhibitors (e.g., EX527) to modulate NAD+ pools. Pair with transcriptomic profiling (RNA-seq) to differentiate direct gene regulation from secondary metabolic changes. Monitor off-target effects via NAD+-consuming enzyme activity assays (e.g., PARP1) .
Data Contradiction Analysis
- Example : Conflicting reports on NAD+’s role in inflammation may arise from model-specific differences (e.g., macrophages vs. fibroblasts). Address this by standardizing NAD+ measurement protocols across models and using genetic tools (e.g., NAMPT knockdown) to modulate NAD+ synthesis. Cross-correlate with redox state markers (e.g., GSH/GSSG ratios) to contextualize findings .
Key Safety and Handling Protocols
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
